molecular formula C11H23ClN2O3 B6303553 N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl CAS No. 2301850-85-9

N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl

Cat. No. B6303553
CAS RN: 2301850-85-9
M. Wt: 266.76 g/mol
InChI Key: RGPIHFCMTNJOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl, also known as Boc-Diazepane, is a novel chemical compound with a wide range of potential applications in scientific research and laboratory experiments. This compound has been studied extensively, and its synthesis, mechanism of action, and biochemical and physiological effects have been well-documented. In

Scientific Research Applications

N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of polymers, as a ligand for the synthesis of coordination complexes, and as a catalyst for organic reactions. It has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of organic fluorophores.

Mechanism of Action

N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl is believed to act as a proton donor, allowing for the formation of hydrogen bonds between molecules. This mechanism of action is thought to be responsible for its ability to catalyze organic reactions and to form coordination complexes.
Biochemical and Physiological Effects
N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl has been shown to have no significant biochemical or physiological effects in laboratory experiments.

Advantages and Limitations for Lab Experiments

N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl has several advantages for laboratory experiments. It is easy to synthesize, has a low cost, and is stable under a wide range of conditions. In addition, it is non-toxic and does not have any significant biochemical or physiological effects. However, the compound is not soluble in water, which can limit its use in certain experiments.

Future Directions

N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl has potential applications in a variety of scientific research areas. It could be used as a substrate for the synthesis of polymers, as a ligand for the synthesis of coordination complexes, and as a catalyst for organic reactions. It could also be used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of organic fluorophores. In addition, it could be used as a proton donor in the formation of hydrogen bonds between molecules. Finally, further research is needed to explore the potential of this compound in other areas, such as drug delivery, drug targeting, and nanotechnology.

Synthesis Methods

N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl is synthesized from the reaction of 1,4-diazepane with N-Boc-2-hydroxyethyl chloride in the presence of an acid catalyst. This reaction is carried out at room temperature and yields a white solid. The solid is then purified by recrystallization in water and dried to obtain the desired compound.

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-4-5-12-7-9(13)8-14;/h9,12,14H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPIHFCMTNJOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNCC1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl

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